molecular formula C8H11N B147342 N-Methyl-p-toluidine CAS No. 623-08-5

N-Methyl-p-toluidine

Cat. No.: B147342
CAS No.: 623-08-5
M. Wt: 121.18 g/mol
InChI Key: QCIFLGSATTWUQJ-UHFFFAOYSA-N
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Description

N-Methyl-p-toluidine is an aromatic secondary amine with the chemical formula CH₃C₆H₄NHCH₃. It is a derivative of p-toluidine, where the amino group is methylated. This compound is known for its applications in various industrial processes and scientific research due to its unique chemical properties .

Mechanism of Action

Target of Action

N-Methyl-p-toluidine is an aromatic secondary amine

Mode of Action

One study shows that 2-amino-4,6-dichloropyrimidine-5-carbaldehyde undergoes mono-amination with this compound to form a precursor for the preparation of pyrazolo[3,4-d]pyrimidines . This suggests that this compound can participate in chemical reactions as a nucleophile, donating its lone pair of electrons on the nitrogen atom to form new bonds.

Biochemical Pathways

One study shows that this compound can be oxidized by hydrogen peroxide in the presence of magnetite supported on nanocrystalline titanium silicalite-1 (m/nts) zeolite at ambient temperature . The products detected are 4,4′-dimethylazobenzene as the major product and 4,4′-dimethylazoxybenzene as the minor product .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the oxidation of this compound by hydrogen peroxide was performed at ambient temperature , suggesting that temperature can influence its reactivity. Moreover, its stability and efficacy might be affected by factors such as pH and the presence of other substances.

Biochemical Analysis

Biochemical Properties

N-Methyl-p-toluidine interacts with various enzymes and proteins. For instance, it has been reported to undergo mono-amination with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde to form a precursor for the preparation of pyrazolo[3,4-d]pyrimidines . This suggests that this compound can participate in biochemical reactions involving enzymes that catalyze amination processes.

Cellular Effects

It has been reported that related compounds such as N,N-dimethyl-p-toluidine can cause mild hepatic toxicity in rats and mice . This suggests that this compound may also have potential effects on cellular processes, possibly influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to participate in reactions involving the formation of toluidine radical cation intermediates . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

It is known that related compounds such as N,N-dimethyl-p-toluidine can cause dose-related transcriptomic alterations in the liver of rats and mice over a 5-day exposure . This suggests that this compound may also exhibit changes in its effects over time, potentially influencing long-term cellular function.

Dosage Effects in Animal Models

Related compounds such as N,N-dimethyl-p-toluidine have been shown to cause liver carcinogenic effects in male and female rats and mice at certain dosages . This suggests that this compound may also exhibit dosage-dependent effects, potentially leading to toxic or adverse effects at high doses.

Metabolic Pathways

It is known to participate in reactions involving the formation of toluidine radical cation intermediates . This suggests that this compound may interact with enzymes or cofactors involved in these pathways, potentially influencing metabolic flux or metabolite levels.

Transport and Distribution

It is known that related compounds such as N,N-dimethyl-p-toluidine can be distributed to many of the sites where toxic and carcinogenic effects occur . This suggests that this compound may also be transported and distributed within cells and tissues, potentially interacting with transporters or binding proteins.

Subcellular Localization

It is known that related compounds such as N,N-dimethyl-p-toluidine can cause liver carcinogenic effects in male and female rats and mice . This suggests that this compound may also be localized within specific compartments or organelles within the cell, potentially influencing its activity or function.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-p-toluidine can be synthesized through the methylation of p-toluidine. One common method involves the reaction of p-toluidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is produced using catalytic methods. One such method involves the use of a catalyst containing copper, zinc, and aluminum. The process includes adding an aqueous sodium carbonate solution and a mixture of aqueous copper nitrate and zinc nitrate solution to an aqueous suspension of aluminum oxide, maintaining a pH of 7.5-8.5 at a temperature of 60-80°C. The resulting suspension is then washed, dried, and calcined to obtain the catalyst, which is used for the methylation of p-toluidine .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-p-toluidine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Methyl-p-toluidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-Methyl-p-toluidine is similar to other toluidine isomers, such as o-toluidine and m-toluidine. its unique structure, with the methyl group in the para position relative to the amino group, gives it distinct chemical properties and reactivity . Other similar compounds include:

This compound’s unique properties make it valuable in various applications, distinguishing it from its analogs.

Properties

IUPAC Name

N,4-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-7-3-5-8(9-2)6-4-7/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIFLGSATTWUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060763
Record name Benzenamine, N,4-dimethyl-
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Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623-08-5
Record name N-Methyl-p-toluidine
Source CAS Common Chemistry
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Record name Benzenamine, N,4-dimethyl-
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Record name Benzenamine, N,4-dimethyl-
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Record name Benzenamine, N,4-dimethyl-
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Record name N-methyl-p-toluidine
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Record name BENZENAMINE, N,4-DIMETHYL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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